molecular formula C11H14F3NO3S B7554059 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol

2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol

Cat. No. B7554059
M. Wt: 297.30 g/mol
InChI Key: UWHVGFGEMVPFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol, also known as ETS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways.

Mechanism of Action

2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol inhibits PTP activity by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins in the cell, which can activate downstream signaling pathways. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been shown to be a potent inhibitor of several PTPs, including PTP1B, SHP-2, and TCPTP.
Biochemical and Physiological Effects:
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can inhibit cell proliferation and induce apoptosis by activating the JNK and p38 MAPK pathways. In diabetic mice, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can improve insulin sensitivity and glucose tolerance by activating the AMPK pathway. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in various cellular processes. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol is also relatively easy to synthesize and can be obtained in high yield and purity. However, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol also has a short half-life in vivo, which can limit its usefulness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol. Another area of interest is the use of 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol as a tool for studying the role of PTPs in specific diseases, such as cancer and diabetes. Finally, there is interest in developing 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol as a therapeutic agent for these diseases, either alone or in combination with other drugs.

Synthesis Methods

2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can be synthesized by reacting N-ethyl-4-(trifluoromethylsulfonyl)aniline with ethylene oxide in the presence of a base. This reaction results in the formation of a secondary amine, which is then oxidized to the corresponding nitroso compound. Reduction of the nitroso compound with sodium dithionite yields 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol in high yield and purity.

Scientific Research Applications

2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been widely used in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of cell growth, differentiation, and survival, and dysregulation of PTP activity has been implicated in the development and progression of many diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTP activity, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can modulate signaling pathways that are dysregulated in these diseases, making it a valuable tool for drug discovery and development.

properties

IUPAC Name

2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3S/c1-2-15(7-8-16)9-3-5-10(6-4-9)19(17,18)11(12,13)14/h3-6,16H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHVGFGEMVPFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol

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